2-Pyrrolidinone, 1,3-dibenzoyl- Provides a 2.4-Unit Higher LogP Than 1-Benzoyl-2-pyrrolidinone, Enhancing Non-Polar Partitioning
The computed octanol-water partition coefficient (logP) of 2-pyrrolidinone, 1,3-dibenzoyl- is 2.50, compared with 0.10 for the mono-benzoylated analog 1-benzoyl-2-pyrrolidinone . This 2.4‑log‑unit increase corresponds to roughly a 250‑fold higher predicted distribution into organic phases.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.50 (computed by ChemSrc) |
| Comparator Or Baseline | 1-Benzoyl-2-pyrrolidinone: logP 0.10 (ACD/Labs Percepta) |
| Quantified Difference | 2.4 log units higher |
| Conditions | Computed values from ACD/Labs or ChemSrc; no experimental logP found for the target compound. |
Why This Matters
A higher logP indicates greater lipophilicity, which can be decisive for extraction protocols, C18-reversed-phase chromatography retention, and blood-brain barrier passive permeability modeling.
